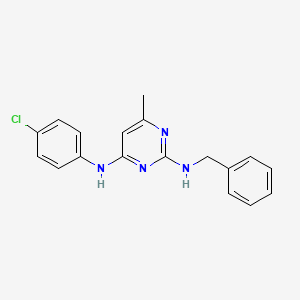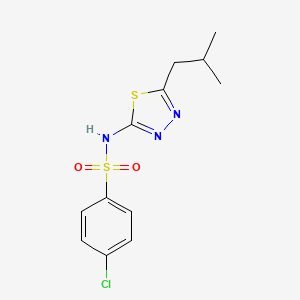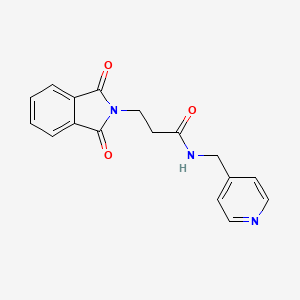![molecular formula C17H17N3O3S B5516623 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)
2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic organic or inorganic substrates. For instance, the synthesis of related acetamide compounds often includes amidation reactions, where acyl chlorides react with amines or phenols in the presence of suitable catalysts and conditions to form the desired acetamide linkage (Xu & Trudell, 2005). Another example includes the use of cyano and fluoro substituted phenols as primary compounds to synthesize novel phenoxy-N-(substituted phenyl) acetamides (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of acetamide derivatives and similar compounds is typically characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the conformational dynamics. For example, Schiff base compounds synthesized from carbonohydrazide have been structurally characterized, revealing detailed information about their molecular geometry and intramolecular interactions (Seck et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of acetamide derivatives can vary widely depending on the substituents attached to the acetamide moiety. These compounds can undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, leading to the formation of new chemical entities. The synthesis and chemical properties of these compounds are often influenced by the nature of the substituents and the reaction conditions employed (Vavasori et al., 2023).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of the substituents. For instance, the crystal structure analysis of specific acetamide compounds provides insights into their solid-state properties and potential applications (Belay et al., 2012).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, are defined by their molecular structure. The presence of electron-withdrawing or electron-donating groups in the molecule can significantly alter its reactivity and interactions with other chemical species. Studies on similar compounds provide a basis for understanding the chemical behavior and potential reactivity of "2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide" (Zhang Da-yang, 2004).
Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
Compounds similar to 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide are often explored for their potential in drug development. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, highlights the role of such compounds in pharmaceutical manufacturing (Magadum & Yadav, 2018). This research demonstrates the importance of specific chemical reactions in producing drug intermediates.
Electrochemical Studies and Analysis
Related compounds have been utilized in electrochemical studies for analyzing pharmaceutical formulations, such as the study of paracetamol (acetaminophen) based on screen-printed electrodes and carbon nanotubes (Fanjul-Bolado et al., 2009). These studies are crucial for developing new analytical methods for drug quality control.
Structural Characterization and Antioxidant Activity
The synthesis and characterization of carbonohydrazide derivatives provide insight into the structural aspects and potential antioxidant activities of these compounds (Seck et al., 2020). Understanding the structure-activity relationship of these compounds can lead to the development of new antioxidants.
Mécanisme D'action
The compound PA regulates the activation of caspase-1 through interaction with the caspase-1 active site . In an AR animal model, PA significantly reduced the rub scoring increased by ovalbumin (OVA). The up-regulated IgE, histamine, interleukin (IL)-1β, and thymic stromal lymphopoietin (TSLP) levels in the serum of OVA-sensitized mice were significantly decreased by the treatment with PA .
Orientations Futures
While specific future directions are not outlined in the available resources, the study concludes that PA showed the possibility to regulate AR in OVA-induced AR models, suggesting that it has therapeutic potential for the management of AR as a lead compound . This indicates that future research could potentially explore its use as a therapeutic agent in the treatment of allergic rhinitis.
Propriétés
IUPAC Name |
2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-16(21)11-23-14-8-6-13(7-9-14)10-19-20-17(22)12-24-15-4-2-1-3-5-15/h1-10H,11-12H2,(H2,18,21)(H,20,22)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRLMUKOAKDUID-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)
![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)
![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)
![N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)
![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)
![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)

